Welcome to the BenchChem Online Store!
molecular formula C6H4ClN3 B1488186 6-Chloro-2-methylpyrimidine-4-carbonitrile CAS No. 1192064-60-0

6-Chloro-2-methylpyrimidine-4-carbonitrile

Cat. No. B1488186
M. Wt: 153.57 g/mol
InChI Key: QKZFSEQCFIUHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08552022B2

Procedure details

The 4,6-dichloro-2-methyl-pyrimidine (10 g, 60 mmol), palladium (II) trifluoroacetate (0.86 g, 2.6 mmol), zinc dust (65.3 g, 11.4 mmol), rac-2-(di-t-butylphosphino)-1,1-binaphthyl (2.1 g, 5.3 mmol), zinc cyanide (3.95 g, 33.7 mmol) and dimethyl acetamide (316 ml) were added to a 500 mL, flame-dried flask. The vessel was evacuated and back-filled with N2 (3×). The mixture was stirred under N2 for 30 min. at RT, then heated to 95° C. After 2.5 hours the mixture was diluted with EtOAc (300mL), and washed with water (300 mL×3). The organic fractions were combined, dried over MgSO4, filtered, and the volatiles removed in vacuum. The residue was dissolved in EtOAc (100 mL), washed with water (50 ml), and the layers separated. The aqueous phase was then extracted with EtOAc (50 mL), the organic fractions combined, dried over MgSO4, filtered, and the volatiles removed in vacuum. The crude mixture was purified by chromatography on silica gel (eluting 1:19 ethyl acetate:hexane) to yield the titled compound as a colorless oil. 1H NMR (CD3OD): 8.235 (s, 1H), 2.816 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
316 mL
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
catalyst
Reaction Step One
Name
Quantity
65.3 g
Type
catalyst
Reaction Step One
Name
zinc cyanide
Quantity
3.95 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([CH3:9])[N:3]=1.C(P(C(C)(C)C)C1C=CC2C(=CC=CC=2)C=1C1C2C(=CC=CC=2)C=CC=1)(C)(C)C.C[C:40]([N:42](C)C)=O>FC(F)(F)C([O-])=O.[Pd+2].FC(F)(F)C([O-])=O.[Zn].[C-]#N.[Zn+2].[C-]#N>[Cl:8][C:6]1[N:5]=[C:4]([CH3:9])[N:3]=[C:2]([C:40]#[N:42])[CH:7]=1 |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)C
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)(C)(C)P(C1=C(C2=CC=CC=C2C=C1)C1=CC=CC2=CC=CC=C12)C(C)(C)C
Name
Quantity
316 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
0.86 g
Type
catalyst
Smiles
FC(C(=O)[O-])(F)F.[Pd+2].FC(C(=O)[O-])(F)F
Name
Quantity
65.3 g
Type
catalyst
Smiles
[Zn]
Name
zinc cyanide
Quantity
3.95 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred under N2 for 30 min. at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flame-dried flask
CUSTOM
Type
CUSTOM
Details
The vessel was evacuated
ADDITION
Type
ADDITION
Details
back-filled with N2 (3×)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 95° C
ADDITION
Type
ADDITION
Details
After 2.5 hours the mixture was diluted with EtOAc (300mL)
Duration
2.5 h
WASH
Type
WASH
Details
washed with water (300 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc (100 mL)
WASH
Type
WASH
Details
washed with water (50 ml)
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was then extracted with EtOAc (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuum
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by chromatography on silica gel (eluting 1:19 ethyl acetate:hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=NC(=N1)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.